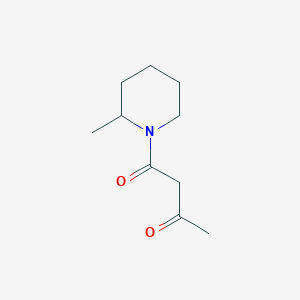
1-Acetoacetyl-2-Methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoacetyl-2-Methylpiperidine is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Compounds
1-Acetoacetyl-2-Methylpiperidine plays a role in the synthesis of antimicrobial compounds. For instance, it's involved in the formation of new 6-substituted-3,8-diacetyl-4,7-dimethyl-2H-pyrano[6,5-f]indole-2-ones, which are then used to produce compounds with significant antibacterial and antifungal activities (Gadaginamath et al., 2005).
Role in Hydrodenitrogenation
In the study of hydrodenitrogenation (HDN), a process important in the refining of crude oil, this compound is used to understand the role of β-hydrogen atoms. The research suggests that methyl groups, despite offering extra β-hydrogen atoms, don't contribute to elimination but rather hinder the process by affecting the adsorption of molecules, indicating a specific role in the HDN process (Egorova et al., 2002).
Surface Modification of Cotton Fabrics
This compound is involved in the surface modification of cotton fabrics. The acetoacetyl group, attached to the cotton fabric surface, allows for post-modification with various molecules, imparting the fabric with hydrophobic and antibacterial properties. This innovative approach showcases the compound's potential in creating high-performance textiles with multiple functionalities (Rong et al., 2019).
Understanding Molecular Structures
The compound also aids in understanding the molecular structure and interactions in specific chemical systems. For example, it's used in the study of the molecular structure of bis(N-methylpiperidine betaine) monocation with a short hydrogen bond, shedding light on the structural dynamics influenced by different anions (Szafran et al., 2005).
Advanced NMR Spectroscopy
This compound is also used in advanced NMR spectroscopy methods, such as the 1-D selective nuclear Overhauser effect (NOE) experiment, for structural characterization of synthesized molecules. This application is crucial in organic laboratories for unambiguous structure determination (Hopson et al., 2018).
Catalysis in Organic Synthesis
The compound finds use in catalysis, notably in the intramolecular oxidative amination of aminoalkenes to produce cyclic imines and indoles, showcasing its utility in facilitating complex organic synthesis reactions (Kondo et al., 2002).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which 1-acetoacetyl-2-methylpiperidine is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that piperidine derivatives can affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
It is known that acetoacetyl compounds can be involved in various biochemical reactions
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Acetoacetyl compounds are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and may influence metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
1-(2-methylpiperidin-1-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-3-4-6-11(8)10(13)7-9(2)12/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFIWRPCZDYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)
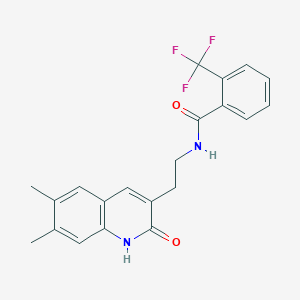

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)

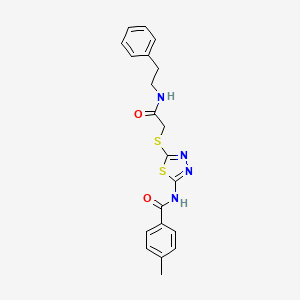
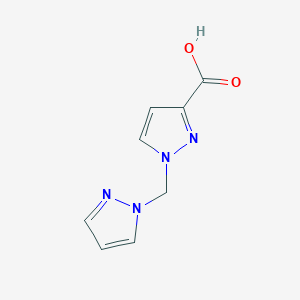
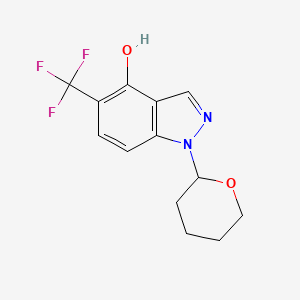

![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)
